molecular formula C28H24O6 B2713562 3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one CAS No. 610763-36-5

3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one

Cat. No.: B2713562
CAS No.: 610763-36-5
M. Wt: 456.494
InChI Key: DOUSKSVPHNNQKP-UHFFFAOYSA-N
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Description

3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one is a useful research compound. Its molecular formula is C28H24O6 and its molecular weight is 456.494. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Activity

One notable application of similar compounds is their antioxidant activity. Research has shown that coumarin derivatives exhibit significant antioxidant properties, making them of interest for studies related to oxidative stress and potential therapeutic applications (Kadhum et al., 2011). The synthesis and evaluation of new coumarin derivatives for antioxidant activity demonstrate the potential for these compounds in mitigating oxidative damage in biological systems.

Synthesis and Olfactory Properties

Compounds with structural similarities to the chemical have also been explored for their olfactory properties. For instance, the synthesis of derivatives with intense marine, spicy-vanillic odor highlights the potential application of these compounds in fragrances and flavoring industries (Kraft et al., 2010). This research suggests that modifications to the chemical structure can lead to compounds with desirable sensory attributes.

Modular Synthesis Strategies

Furthermore, the development of modular approaches to synthesize benzofurans, 2H-chromenes, and benzoxepines underscores the importance of these compounds in accessing phenylpropanoid natural products and other complex organic molecules (Kotha & Solanke, 2022). Such strategies enhance the efficiency and diversity of synthetic routes to compounds with significant biological and pharmacological relevance.

Antimicrobial Activity

The evaluation of novel coumarin derivatives for antimicrobial activity also represents a critical area of application. Studies have indicated that these compounds exhibit significant antibacterial and antifungal activities, suggesting their potential use in developing new antimicrobial agents (Mandala et al., 2013). This research area is particularly relevant in the context of rising antibiotic resistance and the need for new therapeutic options.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-4H-chromen-4-one, which is synthesized from 3-(2-hydroxyethyl)-4H-chromen-4-one and 3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-carboxylic acid. The second intermediate is 7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one, which is synthesized from 7-hydroxy-4H-chromen-4-one and phenylglyoxylic acid. The two intermediates are then coupled using a coupling agent such as DCC or EDC to form the final product.", "Starting Materials": [ "3-(2-hydroxyethyl)-4H-chromen-4-one", "3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-carboxylic acid", "7-hydroxy-4H-chromen-4-one", "phenylglyoxylic acid", "coupling agent (e.g. DCC or EDC)", "solvents (e.g. DMF, DMSO, or THF)", "reagents (e.g. triethylamine, N-methylmorpholine, or pyridine)" ], "Reaction": [ "Synthesis of 3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-4H-chromen-4-one:", "- React 3-(2-hydroxyethyl)-4H-chromen-4-one with 3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-carboxylic acid in the presence of a coupling agent (e.g. DCC or EDC) and a base (e.g. triethylamine, N-methylmorpholine, or pyridine) in a suitable solvent (e.g. DMF, DMSO, or THF) to form the first intermediate.", "- Purify the first intermediate by column chromatography or recrystallization.", "Synthesis of 7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one:", "- React 7-hydroxy-4H-chromen-4-one with phenylglyoxylic acid in the presence of a coupling agent (e.g. DCC or EDC) and a base (e.g. triethylamine, N-methylmorpholine, or pyridine) in a suitable solvent (e.g. DMF, DMSO, or THF) to form the second intermediate.", "- Purify the second intermediate by column chromatography or recrystallization.", "Coupling of the two intermediates:", "- Dissolve the two purified intermediates in a suitable solvent (e.g. DMF, DMSO, or THF) in the presence of a coupling agent (e.g. DCC or EDC) and a base (e.g. triethylamine, N-methylmorpholine, or pyridine).", "- Stir the reaction mixture at room temperature or at a slightly elevated temperature for several hours.", "- Purify the final product by column chromatography or recrystallization." ] }

CAS No.

610763-36-5

Molecular Formula

C28H24O6

Molecular Weight

456.494

IUPAC Name

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-7-phenacyloxychromen-4-one

InChI

InChI=1S/C28H24O6/c1-2-18-13-21-26(15-25(18)34-17-23(29)19-7-4-3-5-8-19)33-16-22(28(21)30)20-9-10-24-27(14-20)32-12-6-11-31-24/h3-5,7-10,13-16H,2,6,11-12,17H2,1H3

InChI Key

DOUSKSVPHNNQKP-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(C=C1OCC(=O)C3=CC=CC=C3)OC=C(C2=O)C4=CC5=C(C=C4)OCCCO5

solubility

not available

Origin of Product

United States

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